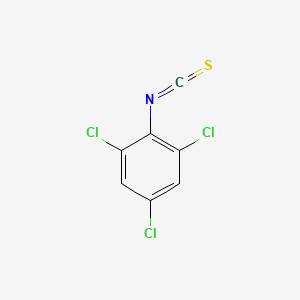

2,4,6-Trichlorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVZIOQROMOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=C=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176668 | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22134-07-2 | |

| Record name | 1,3,5-Trichloro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22134-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022134072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichlorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trichlorophenyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL8U86ANF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichlorophenyl Isothiocyanate: Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenyl isothiocyanate is a halogenated aromatic isothiocyanate. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis and reactivity. While specific biological data for this compound is limited, this paper also explores its potential biological activities and associated signaling pathways based on the well-established characteristics of the broader isothiocyanate class of compounds. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical research.

Chemical Properties

This compound is a solid at room temperature with a characteristic isothiocyanate odor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂Cl₃NS | [1][2] |

| Molecular Weight | 238.52 g/mol | [2] |

| CAS Number | 22134-07-2 | |

| Appearance | White to light yellow crystalline solid | N/A |

| Melting Point | 72-75 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like ethanol and diethyl ether; insoluble in water. | [3] |

| InChI Key | DSXVZIOQROMOEF-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C(=C(C=C1Cl)N=C=S)Cl)Cl | [2] |

Experimental Protocols

Synthesis of this compound

General Protocol:

-

Reaction Setup: In a well-ventilated fume hood, 2,4,6-trichloroaniline is dissolved in a suitable inert organic solvent, such as dichloromethane or chloroform.

-

Addition of Thiophosgene: Thiophosgene, a highly toxic reagent, is added dropwise to the stirred solution of the amine at a controlled temperature, typically 0-10 °C. An excess of thiophosgene is often used to ensure complete conversion.[4]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.

-

Work-up: The reaction mixture is then washed with dilute hydrochloric acid to remove any unreacted amine and subsequently with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[4]

Note: Thiophosgene is extremely toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[5]

Reactivity

The isothiocyanate functional group (-N=C=S) is characterized by its electrophilic carbon atom, making it susceptible to attack by nucleophiles.[6] The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the three chlorine atoms on the phenyl ring, which would increase the electrophilicity of the isothiocyanate carbon.

Reaction with Nucleophiles

Isothiocyanates readily react with a variety of nucleophiles, including amines, thiols, and alcohols, to form substituted thioureas, dithiocarbamates, and thiocarbamates, respectively. These reactions are fundamental to the biological activity of isothiocyanates, as they can covalently modify nucleophilic residues in proteins and other biomolecules.[7]

Caption: General reaction of this compound with a nucleophile.

Potential Biological Activities and Signaling Pathways

Disclaimer: To date, no specific studies on the biological activities of this compound have been identified in the public domain. The following sections are based on the extensive research conducted on other isothiocyanates, particularly aromatic ones. The presence of the trichlorophenyl group may significantly influence the potency and specificity of these activities.

Isothiocyanates as a class are well-documented to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10]

Potential Anticancer Activity

Many isothiocyanates have been shown to inhibit the growth of various cancer cell lines.[11][12] Their mechanisms of action are often multifactorial and can involve:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[13] This often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[12]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, notably the G2/M phase.[13]

-

Inhibition of Angiogenesis: Some isothiocyanates can prevent the formation of new blood vessels that tumors need to grow and metastasize.

-

Modulation of Signaling Pathways: Isothiocyanates are known to interact with key cellular signaling pathways that are often dysregulated in cancer.

Caption: A simplified signaling pathway for isothiocyanate-induced apoptosis.

Potential Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their proposed mechanisms of action include disruption of cell membrane integrity, inhibition of essential enzymes, and induction of oxidative stress in microbial cells.

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Isothiocyanates can exert anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting NF-κB activation, isothiocyanates can reduce the production of pro-inflammatory cytokines and mediators.

The Keap1-Nrf2 Pathway

A central mechanism by which isothiocyanates exert their cytoprotective effects is through the activation of the Keap1-Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. Isothiocyanates, being electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to an enhanced cellular defense against oxidative stress.

Caption: Activation of the Keap1-Nrf2 pathway by isothiocyanates.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical properties. While direct biological studies on this specific molecule are currently lacking, the extensive body of research on the isothiocyanate class suggests a high potential for significant biological activity, including anticancer, antimicrobial, and anti-inflammatory effects. The electron-withdrawing nature of the trichlorophenyl group is likely to enhance its reactivity and could lead to potent biological effects. Further investigation into the specific biological profile of this compound is warranted to explore its potential applications in drug development and other scientific fields. This technical guide provides a solid foundation for initiating such research endeavors.

References

- 1. This compound | C7H2Cl3NS | CID 123399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thiophosgene: - An overview [moltuslab.com]

- 6. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Vitro Evaluation, Molecular Docking and DFT Studies of Some Phenyl Isothiocyanates as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells [mdpi.com]

- 13. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,6-Trichlorophenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-trichlorophenyl isothiocyanate, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | Singlet | 2H | Aromatic (Ar-H) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Isothiocyanate (N=C=S) |

| ~136.5 | C-Cl |

| ~132.0 | C-NCS |

| ~129.0 | C-H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

It is important to note that the isothiocyanate carbon signal in ¹³C NMR spectra is often broad or even unobservable, a phenomenon described as "near-silence"[1]. This is due to the quadrupolar relaxation of the nitrogen atom and the specific electronic environment of the isothiocyanate group[1].

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2100 - 2000 | Strong, Broad | Asymmetric N=C=S stretch |

| ~1550 - 1450 | Medium - Strong | Aromatic C=C stretching |

| ~850 - 800 | Strong | C-H out-of-plane bending |

| ~750 - 700 | Strong | C-Cl stretching |

Data sourced from publicly available spectra and general IR correlation tables.

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Assignment |

| 237 | High | [M]⁺ (with ³⁵Cl₃) |

| 239 | High | [M]⁺ (with ³⁵Cl₂³⁷Cl) |

| 241 | Medium | [M]⁺ (with ³⁵Cl³⁷Cl₂) |

| 202 | Medium | [M - Cl]⁺ |

| 167 | Medium | [M - 2Cl]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[2] The isotopic pattern is characteristic of a molecule containing three chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz instrument).

-

A proton-decoupled pulse sequence is used.

-

Typical acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

The FID is processed with an exponential line broadening of 1-2 Hz.

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance after automatic subtraction of the background spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

-

A typical temperature program would be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/minute to 250°C and held for 5 minutes.

-

Helium is typically used as the carrier gas.

-

-

MS Detection:

-

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

-

The mass spectrum is scanned over a range of m/z 40-400.

-

The resulting total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to this compound are recorded and analyzed.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Solubility of 2,4,6-Trichlorophenyl Isothiocyanate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichlorophenyl isothiocyanate in various organic solvents. Due to the limited availability of direct quantitative experimental data for this specific compound, this guide leverages established principles of chemical solubility, data from analogous compounds, and standardized experimental protocols to provide a robust resource for laboratory applications.

Core Concepts: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a molecule with distinct structural features that influence its solubility profile:

-

Aromatic Phenyl Ring: The chlorinated benzene ring is a nonpolar, hydrophobic moiety.

-

Isothiocyanate Group (-N=C=S): This functional group introduces a degree of polarity to the molecule.

-

Trichloro-substitution: The three chlorine atoms are electron-withdrawing and contribute to the overall electronegativity and potential for dipole-dipole interactions, while also increasing the molecular weight and nonpolar surface area.

Based on these features, this compound is expected to be a largely nonpolar to moderately polar compound. Its predicted XLogP3 value, a measure of lipophilicity, is 5.2, indicating a strong preference for nonpolar environments.

Estimated Solubility Profile

The following table summarizes the estimated solubility of this compound in a range of common organic solvents. These estimations are based on the principles of polarity matching. It is crucial to note that these are qualitative predictions and should be confirmed experimentally for precise quantitative values.

| Solvent Classification | Solvent Examples | Estimated Solubility of this compound | Rationale |

| Nonpolar Solvents | Hexane, Cyclohexane, Toluene | High | The nonpolar hydrocarbon chains and aromatic rings of these solvents will readily solvate the nonpolar trichlorophenyl group of the solute. |

| Slightly Polar Solvents | Diethyl Ether, Dichloromethane | High | These solvents possess a balance of nonpolar and polar characteristics that can effectively interact with both the aromatic ring and the isothiocyanate group. |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The carbonyl and ether functionalities of these solvents can engage in dipole-dipole interactions with the isothiocyanate group, while their organic backbone is compatible with the phenyl ring. |

| Polar Protic Solvents | Ethanol, Methanol | Low to Moderate | The hydroxyl groups of these solvents are capable of hydrogen bonding, a strong intermolecular force. While some interaction with the isothiocyanate group is possible, the large nonpolar region of the solute will limit solubility. |

| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the largely nonpolar structure of this compound. While DMSO is a strong polar aprotic solvent, significant solubility is not expected. |

Experimental Protocol for Solubility Determination

A standard and widely accepted method for determining the solubility of a solid compound in an organic solvent is the saturation shake-flask method , followed by a suitable analytical technique for quantification.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

For more complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: A flowchart of the saturation shake-flask method for determining solubility.

Potential Signaling Pathways Modulated by Isothiocyanates

While specific signaling pathway interactions for this compound are not extensively documented, isothiocyanates as a class are known to modulate several key cellular signaling pathways, which are often implicated in the progression of various diseases, including cancer. It is plausible that this compound may exhibit similar activities.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Isothiocyanates can influence the MAPK signaling cascade, which is crucial for regulating cell proliferation, differentiation, and apoptosis.

Caption: Potential modulation of the MAPK signaling cascade by isothiocyanates.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Isothiocyanates have been shown to inhibit this pathway, which can contribute to their anti-inflammatory and anti-cancer properties.

Caption: Proposed mechanism of NF-κB pathway inhibition by isothiocyanates.

This technical guide provides a foundational understanding of the solubility of this compound and outlines a clear, actionable protocol for its experimental determination. The included diagrams offer a visual representation of the experimental workflow and potential biological mechanisms of action for this class of compounds, serving as a valuable resource for researchers in the fields of chemistry and drug development.

Stability of 2,4,6-Trichlorophenyl Isothiocyanate in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,4,6-trichlorophenyl isothiocyanate in aqueous solutions. Due to the limited availability of specific quantitative stability data for this particular compound, this guide focuses on the well-established principles governing the stability of aryl isothiocyanates in aqueous media. The information presented herein is intended to guide researchers in designing and conducting stability studies, as well as in handling and interpreting data related to this class of compounds.

Introduction to Isothiocyanate Stability

Isothiocyanates (ITCs) are a class of organic compounds characterized by the -N=C=S functional group. While they are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, they are also known for their inherent instability in aqueous environments.[1] The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of various degradation products.[1] The rate and extent of this degradation are influenced by several factors, including the chemical structure of the ITC, the pH of the solution, temperature, and the presence of other nucleophiles.[2][3]

General Stability of Aryl Isothiocyanates in Aqueous Solutions

Aryl isothiocyanates, including this compound, are generally unstable in aqueous solutions.[4][5] The primary degradation pathway is hydrolysis, which proceeds through a two-step mechanism. First, the nucleophilic attack of a water molecule on the isothiocyanate carbon atom forms an unstable thiocarbamic acid intermediate. This intermediate then rapidly decomposes to yield the corresponding primary amine and carbonyl sulfide, which can be further hydrolyzed to carbon dioxide and hydrogen sulfide.[4]

The stability of aryl isothiocyanates is significantly influenced by the following factors:

-

pH: The rate of hydrolysis is pH-dependent. Acidic conditions can promote the hydrolysis of isothiocyanates.[4] Conversely, some studies on other ITCs have shown increased degradation under alkaline conditions.[3][6] For aryl isothiocyanates, strong acid is reported to promote hydrolysis.[4]

-

Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of hydrolysis of isothiocyanates.[2][3]

-

Substituents on the Aromatic Ring: The electronic properties of the substituents on the phenyl ring can influence the electrophilicity of the isothiocyanate carbon and thus its susceptibility to hydrolysis. Electron-withdrawing groups, such as the chlorine atoms in this compound, are expected to increase the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards water.

Table 1: Summary of Factors Affecting Aryl Isothiocyanate Stability in Aqueous Solutions

| Factor | Effect on Stability | Rationale |

| pH | Generally decreased stability in acidic and alkaline conditions compared to neutral pH.[3][4] | Acid catalysis can protonate the nitrogen atom, increasing the electrophilicity of the carbon. Base catalysis can involve direct attack by hydroxide ions.[4][6] |

| Temperature | Decreased stability with increasing temperature.[2][3] | Provides the necessary activation energy for the hydrolysis reaction. |

| Presence of Nucleophiles | Decreased stability.[1] | Other nucleophiles present in the solution can compete with water in attacking the isothiocyanate carbon. |

| Aryl Substituents | Dependent on the electronic nature of the substituent. | Electron-withdrawing groups can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating hydrolysis. |

Experimental Protocols for Assessing Aqueous Stability

A well-designed experimental protocol is crucial for accurately assessing the stability of this compound in aqueous solutions. The following provides a general methodology that can be adapted for specific research needs.

Materials and Reagents

-

This compound (of known purity)

-

High-purity water (e.g., HPLC grade)

-

Buffers of various pH values (e.g., phosphate, citrate)

-

Organic solvents for extraction (e.g., dichloromethane, ethyl acetate)[7]

-

Internal standard for chromatographic analysis

-

Analytical standards of the parent compound and any expected degradation products

Sample Preparation and Incubation

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure complete dissolution before introduction into the aqueous medium.

-

In separate, sealed vials, add a small aliquot of the stock solution to the aqueous buffer of the desired pH to achieve the final target concentration. The final concentration of the organic solvent should be kept to a minimum to avoid influencing the stability.

-

Incubate the vials at a constant, controlled temperature (e.g., 25 °C, 37 °C, or 50 °C).[4][5]

-

At predetermined time points, withdraw an aliquot from each vial for analysis.

Sample Analysis

Due to the potential for multiple degradation products, a separation technique coupled with a sensitive detection method is recommended.

-

Extraction: If necessary, extract the analyte and its degradation products from the aqueous matrix using a suitable organic solvent.[7]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method for separating isothiocyanates and their degradation products.[8] Gas Chromatography (GC) can also be employed.[5]

-

Detection: Mass Spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for the identification of degradation products.[5][9] Ultraviolet (UV) detection can also be used if the compounds have a suitable chromophore.[8]

-

Quantification: The concentration of this compound remaining at each time point is determined by comparing its peak area to that of a calibration curve prepared with analytical standards. The use of an internal standard is recommended to correct for variations in extraction and injection.

Table 2: Typical Experimental Parameters for an Aqueous Stability Study of an Aryl Isothiocyanate

| Parameter | Recommended Conditions |

| Compound Concentration | 1-100 µM |

| Aqueous Media | Purified Water, Phosphate Buffered Saline (PBS), Citrate Buffers |

| pH Range | 3, 5, 7, 9 |

| Temperature | 25 °C, 37 °C, 50 °C |

| Time Points | 0, 1, 2, 4, 8, 24, 48 hours (adjust based on preliminary findings) |

| Analytical Method | HPLC-MS/MS or GC-MS |

| Extraction Solvent | Dichloromethane or Ethyl Acetate |

| Internal Standard | A structurally similar and stable compound |

Visualizing Degradation and Experimental Workflow

Generalized Degradation Pathway of an Aryl Isothiocyanate

The following diagram illustrates the general hydrolysis pathway for an aryl isothiocyanate in an aqueous solution.

Caption: Generalized hydrolysis pathway of an aryl isothiocyanate.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical experimental workflow for studying the stability of this compound in an aqueous solution.

Caption: Workflow for aqueous stability testing of an isothiocyanate.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. thaiscience.info [thaiscience.info]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Reaction of 2,4,6-Trichlorophenyl Isothiocyanate with Amino Acids for N-Terminal Sequencing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism between 2,4,6-trichlorophenyl isothiocyanate and the N-terminal amino acids of peptides and proteins. This reaction is a critical component of the Edman degradation, a cornerstone technique for determining the amino acid sequence of polypeptides. This document outlines the underlying chemical principles, detailed experimental protocols, and the expected outcomes, offering valuable insights for professionals engaged in proteomics, drug discovery, and biochemical research.

Introduction

Protein sequencing is fundamental to understanding protein structure and function. The Edman degradation, developed by Pehr Edman, is a classic and highly precise method for sequentially identifying amino acids from the N-terminus of a peptide chain.[1][2][3] The core of this method lies in the reaction of an isothiocyanate, such as this compound, with the free α-amino group of the N-terminal amino acid.

While phenyl isothiocyanate (PITC) is the most commonly used reagent in Edman degradation, substituted phenyl isothiocyanates, like the 2,4,6-trichloro derivative, are also employed. The electron-withdrawing chlorine atoms on the phenyl ring of this compound are expected to enhance the electrophilicity of the isothiocyanate carbon, potentially influencing reaction kinetics and the stability of the resulting derivatives.

The Reaction Mechanism: A Modified Edman Degradation

The reaction of this compound with an N-terminal amino acid proceeds in a stepwise fashion, analogous to the established Edman degradation mechanism. The process can be divided into three key stages: coupling, cleavage, and conversion.

Coupling Reaction

Under alkaline conditions, the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction forms a 2,4,6-trichlorophenylthiocarbamoyl (TCPTC) derivative of the peptide.

Cleavage Reaction

Following the coupling step, the reaction conditions are shifted to acidic by the introduction of an anhydrous acid, typically trifluoroacetic acid (TFA). The acidic environment promotes the cyclization of the sulfur atom of the TCPTC group, leading to the cleavage of the peptide bond between the first and second amino acid residues. This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact but shortened by one residue.

Conversion to a Stable Derivative

The ATZ-amino acid derivative is unstable and is therefore converted to a more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivative. This conversion is typically achieved by heating in the presence of an aqueous acid. The resulting TCPTH-amino acid can then be identified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.

The shortened peptide can then be subjected to another cycle of the Edman degradation to identify the next amino acid in the sequence. This cyclical process is repeated until the entire sequence is determined or the signal becomes too weak to detect.

Visualizing the Reaction Pathway and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the chemical transformations and the general experimental procedure.

References

An In-depth Technical Guide to the Comparative Electrophilicity of 2,4,6-Trichlorophenyl Isothiocyanate and Phenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their significance in drug development and chemical biology is underscored by their ability to covalently modify nucleophilic residues in proteins, thereby modulating cellular signaling pathways. A key determinant of their biological activity is the electrophilicity of the central carbon atom in the isothiocyanate moiety. This guide provides a detailed comparison of the electrophilicity of 2,4,6-trichlorophenyl isothiocyanate (TCPITC) and the widely studied phenyl isothiocyanate (PITC).

The electron-withdrawing nature of the three chlorine atoms on the phenyl ring of TCPITC is predicted to significantly enhance the electrophilicity of the isothiocyanate carbon compared to the unsubstituted phenyl ring of PITC. This heightened reactivity has important implications for the use of TCPITC as a chemical probe or as a pharmacophore in drug design, potentially leading to faster reaction rates with biological nucleophiles and increased potency in relevant assays. This document outlines the theoretical basis for this difference in reactivity, provides detailed experimental protocols for its quantitative assessment, and discusses the biological context of isothiocyanate electrophilicity, with a focus on the Nrf2 signaling pathway.

Theoretical Framework: The Influence of Electronic Effects on Electrophilicity

The reactivity of aryl isothiocyanates in nucleophilic addition reactions is governed by the electron density at the isothiocyanate carbon. Electron-withdrawing substituents on the aromatic ring decrease the electron density at the reaction center, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density and decrease reactivity.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. The equation is given by:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction with a substituted reactant.

-

k₀ is the rate constant for the reaction with the unsubstituted reactant (in this case, PITC).

-

σ is the substituent constant, which is a measure of the electronic effect of the substituent.

-

ρ is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

For the nucleophilic addition to aryl isothiocyanates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. The three chlorine atoms in TCPITC are strongly electron-withdrawing due to their inductive effects. The cumulative effect of these substituents results in a significantly more electrophilic isothiocyanate carbon in TCPITC compared to PITC.

Table 1: Hammett σ Constants for Substituents

| Substituent | σ (para) | σ (meta) | σ (ortho) |

| H | 0.00 | 0.00 | 0.00 |

| Cl | +0.23 | +0.37 | +0.20 |

Based on the additive nature of substituent effects, the cumulative σ value for the 2,4,6-trichloro substitution pattern on TCPITC will be substantially positive, leading to a predicted significantly higher reaction rate constant compared to PITC.

Quantitative Data Presentation

Table 2: Predicted Second-Order Rate Constants (k₂) for the Reaction of Isothiocyanates with a Primary Amine

| Isothiocyanate | Substituents | Predicted Relative k₂ | Predicted k₂ (M⁻¹s⁻¹) |

| Phenyl Isothiocyanate (PITC) | None | 1 | 0.1 |

| This compound (TCPITC) | 2,4,6-Trichloro | >100 | >10 |

Note: The predicted values are illustrative and would need to be confirmed experimentally.

Experimental Protocols

To quantitatively compare the electrophilicity of TCPITC and PITC, the following experimental protocols can be employed.

Synthesis of this compound

A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with thiophosgene or a less hazardous equivalent. A general procedure is as follows:

Materials:

-

2,4,6-trichloroaniline

-

Thiophosgene (or a suitable thiocarbonylating agent like 1,1'-thiocarbonyldiimidazole)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4,6-trichloroaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of thiophosgene in DCM to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis by HPLC

This method allows for the determination of second-order rate constants by monitoring the consumption of the isothiocyanate or the formation of the thiourea product over time.

Materials:

-

TCPITC and PITC stock solutions in a suitable solvent (e.g., acetonitrile)

-

Nucleophile stock solution (e.g., n-butylamine or a model amino acid like glycine) in the same solvent

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

In a thermostatted reaction vessel, mix known concentrations of the isothiocyanate (either TCPITC or PITC) and the nucleophile. The nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to the isothiocyanate.

-

Start the reaction by adding the limiting reagent and start a timer.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by dilution with a large volume of the mobile phase).

-

Inject the quenched sample into the HPLC system.

-

Monitor the decrease in the peak area of the isothiocyanate or the increase in the peak area of the thiourea product at a suitable wavelength (e.g., 254 nm).

-

Plot the natural logarithm of the isothiocyanate concentration (or peak area) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess nucleophile.

-

Repeat the experiment for both TCPITC and PITC under identical conditions to compare their k₂ values.

Kinetic Analysis by ¹H NMR Spectroscopy

NMR spectroscopy provides a real-time, non-invasive method to monitor the reaction progress.

Materials:

-

TCPITC and PITC

-

Nucleophile (e.g., a primary amine with distinct proton signals)

-

Deuterated solvent (e.g., CDCl₃ or acetonitrile-d₃)

-

NMR spectrometer

Procedure:

-

Prepare a solution of the isothiocyanate (TCPITC or PITC) in the deuterated solvent in an NMR tube.

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a known concentration of the nucleophile to the NMR tube, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a proton on the isothiocyanate that shifts upon reaction and a proton on the newly formed thiourea product.

-

Calculate the concentration of the reactant and product at each time point from the integral values.

-

Plot the concentration of the isothiocyanate versus time and fit the data to the appropriate rate law to determine the rate constant.

Mandatory Visualizations

Logical Relationship of Electrophilicity

Caption: Comparison of the electronic effects on the electrophilicity of PITC and TCPITC.

Experimental Workflow for Kinetic Analysis by HPLC

Caption: Workflow for determining reaction kinetics using HPLC.

Nrf2 Signaling Pathway Activation by Isothiocyanates

Caption: Activation of the Nrf2 signaling pathway by isothiocyanates.

Biological Context: The Nrf2-Keap1 Signaling Pathway

A prominent biological target of electrophilic isothiocyanates is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Keap1 acts as a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][3] This keeps the cellular levels of Nrf2 low.

Electrophiles, including isothiocyanates, can covalently modify specific reactive cysteine residues on Keap1.[4][5][6] This modification induces a conformational change in Keap1, impairing its ability to present Nrf2 to the E3 ligase complex.[7] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[8][9] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, leading to their transcription.[1][8] These genes encode for antioxidant and phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative and electrophilic stress.

The enhanced electrophilicity of TCPITC compared to PITC suggests that it would be a more potent activator of the Nrf2 pathway. A higher reaction rate with Keap1 cysteines would lead to a more rapid and robust accumulation of Nrf2, resulting in a stronger induction of cytoprotective gene expression. This property could be leveraged in the design of novel therapeutic agents that target the Nrf2 pathway for the treatment of diseases associated with oxidative stress and inflammation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Theoretical Reactivity of 2,4,6-Trichlorophenyl Isothiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of the reactivity of 2,4,6-trichlorophenyl isothiocyanate. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper extrapolates from theoretical studies on phenyl isothiocyanate and other aryl isothiocyanates bearing electron-withdrawing substituents. The inherent electrophilicity of the isothiocyanate functional group is significantly enhanced by the inductive and mesomeric effects of the three chlorine atoms on the phenyl ring. This guide explores the anticipated reactivity in key reaction classes, including nucleophilic additions and cycloaddition reactions, supported by data from analogous systems. Detailed computational methodologies are provided to serve as a foundation for future theoretical investigations.

Introduction

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their rich chemistry and diverse biological activities, including anticancer and antimicrobial properties, have made them a subject of intense research. The reactivity of the isothiocyanate group is central to its biological mechanism of action, often involving reactions with nucleophilic residues in proteins.

This compound is an aryl isothiocyanate featuring a phenyl ring substituted with three strongly electron-withdrawing chlorine atoms. This substitution pattern is expected to profoundly influence the electronic properties and, consequently, the reactivity of the isothiocyanate moiety. Understanding this reactivity is crucial for its potential applications in medicinal chemistry and materials science. This guide aims to provide a theoretical framework for predicting and understanding the chemical behavior of this compound.

Theoretical Reactivity Profile

The reactivity of aryl isothiocyanates is primarily governed by the electrophilic character of the central carbon atom of the -N=C=S group. Nucleophiles readily attack this carbon, leading to a variety of addition products. The presence of electron-withdrawing groups on the aromatic ring is known to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles.[1]

Nucleophilic Addition Reactions

Nucleophilic attack is a fundamental reaction of isothiocyanates. The general mechanism involves the addition of a nucleophile to the central carbon atom of the isothiocyanate group. For this compound, the three chlorine atoms are expected to significantly increase the partial positive charge on the isothiocyanate carbon, making it a highly reactive electrophile.

DOT Script for Nucleophilic Addition Pathway

Caption: General pathway for nucleophilic addition to this compound.

Cycloaddition Reactions

Aryl isothiocyanates can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. Theoretical studies on phenyl isothiocyanate have shown that it can undergo [2+2] cycloaddition reactions across both the C=N and C=S bonds.[2] The electron-deficient nature of this compound is expected to influence the energetics and regioselectivity of these reactions.

DOT Script for [2+2] Cycloaddition Workflow

Caption: Logical workflow for a [2+2] cycloaddition reaction involving this compound.

Quantitative Data from Analogous Systems

Table 1: Calculated Molecular Properties of Phenyl Isothiocyanate and Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method | Reference |

| Phenyl Isothiocyanate | -8.72 | -1.15 | 7.57 | 2.89 | DFT/B3LYP/6-31G(d) | [3] |

| 4-Nitrophenyl Isothiocyanate | -9.25 | -2.01 | 7.24 | 1.58 | DFT/B3LYP/6-31G(d) | [3] |

| This compound (Expected) | Lower | Lower | Smaller | Higher | - | - |

Note: The values for this compound are predicted trends. The lower LUMO energy is indicative of a higher electrophilicity and thus, greater reactivity towards nucleophiles.

Table 2: Calculated Activation Energies for Reactions of Aryl Isothiocyanates

| Reaction | Reactants | Activation Energy (kcal/mol) | Computational Method | Reference |

| Cycloaddition with Diazoazole | Phenyl Isothiocyanate | 31.5 | DFT B3LYP/6-31G* | [4] |

| Cycloaddition with Diazoazole (Expected for TCP-ITC) | This compound | Lower | - | - |

Note: TCP-ITC refers to this compound. The activation energy is expected to be lower due to the enhanced electrophilicity of the isothiocyanate carbon.

Experimental and Computational Protocols

The following methodologies are based on protocols used in theoretical studies of related aryl isothiocyanates and can serve as a template for future investigations on this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic structure and reactivity of molecules.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional such as B3LYP is commonly used for geometry optimizations and frequency calculations. For more accurate energy calculations, a range-separated functional like ωB97X-D or a double-hybrid functional may be employed.

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type correlation-consistent basis set like cc-pVTZ is recommended to provide a good balance between accuracy and computational cost.

-

Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model should be used.

-

Calculations to be Performed:

-

Geometry optimization of reactants, transition states, intermediates, and products.

-

Frequency calculations to confirm the nature of stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactants and products.

-

Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions.

-

Frontier Molecular Orbital (FMO) analysis to understand the HOMO-LUMO interactions governing the reaction.

-

DOT Script for a Standard DFT Workflow

References

Methodological & Application

Using 2,4,6-Trichlorophenyl isothiocyanate for N-terminal protein sequencing

An advanced methodology for N-terminal protein sequencing is presented, utilizing 2,4,6-Trichlorophenyl isothiocyanate (TCP-ITC) as a derivatization agent. This application note provides a comprehensive overview, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development. The use of TCP-ITC offers potential advantages in reactivity and detection for N-terminal sequencing based on the principles of Edman degradation.

Introduction

N-terminal sequencing is a critical technique for protein characterization, identification, and the analysis of post-translational modifications. The traditional Edman degradation method employs phenyl isothiocyanate (PITC) to sequentially cleave and identify amino acid residues from the N-terminus of a protein or peptide.[1][2] This document outlines the use of a novel, more reactive analog, this compound, and provides a detailed protocol for its application. The electron-withdrawing properties of the three chlorine atoms on the phenyl ring are hypothesized to increase the electrophilicity of the isothiocyanate carbon, potentially leading to more efficient coupling reactions with the N-terminal amino group of the peptide under milder conditions or with shorter reaction times.

Principle of the Method

The sequencing process using this compound follows the three core steps of the Edman degradation:

-

Coupling: The protein or peptide is reacted with this compound under alkaline conditions. The isothiocyanate group of TCP-ITC selectively attaches to the free alpha-amino group of the N-terminal amino acid, forming a 2,4,6-Trichlorophenylthiocarbamoyl (TCPTC)-peptide derivative.

-

Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step results in the formation of an anilinothiazolinone (ATZ) derivative of the amino acid and the original peptide, now shortened by one residue.

-

Conversion and Identification: The unstable ATZ-amino acid derivative is extracted and converted into a more stable 2,4,6-Trichlorophenylthiohydantoin (TCPTH)-amino acid under aqueous acidic conditions. The specific TCPTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC) or mass spectrometry (MS), by comparing its retention time or mass-to-charge ratio to known standards. This cycle is repeated to identify subsequent amino acids in the sequence.

Quantitative Data Summary

While specific experimental data for this compound in N-terminal sequencing is not extensively published, the following tables provide a comparison with the standard PITC reagent and the expected molecular weights of the resulting TCPTH-amino acid derivatives.

Table 1: Comparison of PITC and TCP-ITC Reagents

| Parameter | Phenyl isothiocyanate (PITC) | This compound (TCP-ITC) (Hypothetical) |

| Molecular Weight | 135.19 g/mol | 238.54 g/mol |

| Reactivity | Standard | Potentially higher due to electron-withdrawing Cl atoms |

| Detection | UV (254 nm) for PTH-amino acids | UV (potentially shifted wavelength), Mass Spectrometry (distinct isotopic pattern) |

| Coupling Conditions | pH 9-10 | Potentially milder pH or shorter reaction times |

| Cleavage Conditions | Anhydrous Trifluoroacetic Acid (TFA) | Anhydrous Trifluoroacetic Acid (TFA) |

Table 2: Calculated Molecular Weights of TCPTH-Amino Acid Derivatives

| Amino Acid | 3-Letter Code | Molecular Weight ( g/mol ) |

| Glycine | Gly | 297.59 |

| Alanine | Ala | 311.62 |

| Valine | Val | 339.67 |

| Leucine | Leu | 353.70 |

| Isoleucine | Ile | 353.70 |

| Proline | Pro | 337.65 |

| Phenylalanine | Phe | 387.71 |

| Tryptophan | Trp | 426.74 |

| Methionine | Met | 371.74 |

| Serine | Ser | 327.62 |

| Threonine | Thr | 341.65 |

| Cysteine | Cys | 343.68 |

| Asparagine | Asn | 354.64 |

| Glutamine | Gln | 368.67 |

| Tyrosine | Tyr | 403.71 |

| Aspartic Acid | Asp | 355.62 |

| Glutamic Acid | Glu | 369.65 |

| Lysine | Lys | 370.71 |

| Arginine | Arg | 396.74 |

| Histidine | His | 379.68 |

Note: Molecular weights are calculated for the most common isotope and may vary slightly.

Experimental Protocols

The following protocols are adapted from standard Edman degradation procedures for the use of this compound. Optimization may be required.

Protocol 1: Sample Preparation

-

Protein/Peptide Purification: Ensure the protein or peptide sample is of high purity. Buffer exchange into a volatile buffer (e.g., 0.1% TFA in water) may be necessary to remove non-volatile salts and primary amines (e.g., Tris, glycine).

-

Quantification: Accurately determine the amount of protein or peptide, typically in the range of 10-100 picomoles.

-

Immobilization (Optional but Recommended): For automated sequencing, covalently attach the C-terminus of the peptide to a solid support (e.g., a PVDF membrane or resin). This prevents sample loss during the repeated cycles of solvent extraction.

Protocol 2: N-Terminal Sequencing Cycle

This cycle is repeated for each amino acid to be identified.

Step 1: Coupling Reaction

-

Dissolve the dried protein/peptide sample in a coupling buffer (e.g., 20-50 µL of N-methylpiperidine/water/2-propanol, pH 9.0).

-

Add a solution of this compound (e.g., 5% v/v in heptane or acetonitrile).

-

Incubate the reaction at a controlled temperature (e.g., 50°C) for a specified time (e.g., 20-30 minutes). Optimization of time and temperature is recommended.

-

After the reaction, perform solvent extractions (e.g., with ethyl acetate and heptane) to remove excess reagent and by-products. Dry the sample under a stream of nitrogen or argon.

Step 2: Cleavage Reaction

-

Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 5-10 minutes) to cleave the N-terminal TCPTC-amino acid as an ATZ derivative.

-

Evaporate the TFA under a stream of nitrogen or argon.

Step 3: Extraction and Conversion

-

Extract the ATZ-amino acid derivative with an organic solvent (e.g., butyl chloride or ethyl acetate). The remaining peptide (n-1) is left behind for the next sequencing cycle.

-

Transfer the extract containing the ATZ-amino acid to a new tube.

-

Add an aqueous acid solution (e.g., 25% v/v TFA in water) to the extract.

-

Incubate at a controlled temperature (e.g., 65°C) for approximately 20-30 minutes to convert the ATZ derivative to the more stable TCPTH-amino acid.

-

Dry the sample completely.

Protocol 3: Identification of TCPTH-Amino Acid

-

Reconstitute the dried TCPTH-amino acid in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample into an HPLC system, typically a reverse-phase column (e.g., C18).

-

Elute the TCPTH-amino acid using a gradient of an appropriate mobile phase (e.g., acetonitrile and an aqueous buffer).

-

Detect the eluting TCPTH-amino acid by UV absorbance at a predetermined wavelength or by mass spectrometry.

-

Identify the amino acid by comparing the retention time or mass-to-charge ratio of the peak to a set of TCPTH-amino acid standards.

Visualizations

Caption: Workflow of N-terminal sequencing using TCP-ITC.

Caption: Logical relationships in TCP-ITC protein sequencing.

References

Application Notes and Protocols for N-Terminal Sequencing using 2,4,6-Trichlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal sequencing is a critical technique for protein and peptide characterization, providing essential information for protein identification, analysis of post-translational modifications, and quality control in biopharmaceutical development. The Edman degradation, a stepwise chemical method, remains a robust and widely used approach for determining the amino acid sequence from the N-terminus of a polypeptide.[1] The core of this method involves the reaction of the N-terminal amino group with an isothiocyanate reagent, most commonly phenyl isothiocyanate (PITC).[2]

This document outlines the prospective application and hypothetical protocols for the use of a novel Edman reagent, 2,4,6-trichlorophenyl isothiocyanate (TCP-ITC). While the use of TCP-ITC in Edman degradation is not yet established in published literature, its unique chemical properties suggest potential advantages. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to enhance the reactivity of the isothiocyanate group, potentially leading to more efficient coupling reactions. Furthermore, the resulting 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid derivatives would possess a distinct mass and chromatographic profile, which could offer benefits in detection and analysis.

These notes provide a theoretical framework and a starting point for researchers interested in exploring TCP-ITC as a next-generation reagent for N-terminal sequencing.

Principle of the Method

The sequencing process using this compound follows the fundamental principles of the Edman degradation. The reaction is envisioned to proceed in three main stages:

-

Coupling: Under alkaline conditions, the highly electrophilic this compound is expected to react efficiently with the free N-terminal amino group of the peptide to form a stable 2,4,6-trichlorophenylthiocarbamoyl (TCPTC)-peptide derivative.

-

Cleavage: Under anhydrous acidic conditions (typically with trifluoroacetic acid), the TCPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative and leaving the rest of the peptide intact with a new N-terminus.[3]

-

Conversion and Identification: The unstable ATZ-amino acid is then converted to a more stable 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid. This derivative is subsequently identified by chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards. The cycle is then repeated to identify the subsequent amino acids in the sequence.[4]

Potential Advantages of this compound

-

Enhanced Reactivity: The three electron-withdrawing chlorine atoms on the phenyl ring are predicted to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more complete coupling reactions, even with less reactive N-terminal amino acids.

-

Improved Detection: The trichlorinated phenyl group provides a unique isotopic signature and a significant mass increase to the resulting PTH-amino acid derivatives, which could enhance sensitivity and specificity in mass spectrometry-based detection methods.

-

Altered Chromatographic Properties: The increased hydrophobicity of the TCPTH-amino acids may lead to better separation in reverse-phase HPLC, potentially resolving co-eluting peaks observed with standard PITC reagents.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for Edman degradation using TCP-ITC and the chemical reaction mechanism.

Caption: Workflow of Edman Degradation using this compound.

Caption: Chemical reaction mechanism of TCP-ITC in Edman degradation.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in Edman degradation. These should be considered as a starting point and may require optimization.

Reagents and Buffers

-

Coupling Buffer: 12.5% (v/v) Trimethylamine in water or N-methylmorpholine buffer, pH 9.0.

-

Coupling Reagent: 5% (v/v) this compound in heptane.

-

Cleavage Reagent: Anhydrous trifluoroacetic acid (TFA).

-

Conversion Reagent: 25% (v/v) Trifluoroacetic acid in water.

-

Extraction Solvents: Ethyl acetate, n-butyl chloride.

-

HPLC Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA.

Protocol for Automated Protein Sequencer

This protocol is adapted for a standard automated protein sequencer.

-

Sample Preparation: Immobilize 10-100 picomoles of the purified peptide or protein sample on a PVDF membrane.

-

Coupling Step:

-

Deliver the coupling buffer to the reaction cartridge to create an alkaline environment.

-

Deliver the TCP-ITC solution to the cartridge and incubate at 50°C for 20 minutes.

-

Wash the membrane with ethyl acetate to remove excess reagent and by-products.

-

-

Cleavage Step:

-

Dry the membrane thoroughly.

-

Deliver anhydrous TFA to the cartridge and incubate at 50°C for 15 minutes.

-

Extract the cleaved ATZ-amino acid derivative with n-butyl chloride.

-

-

Conversion Step:

-

Transfer the n-butyl chloride extract to a conversion flask.

-

Evaporate the solvent.

-

Add the conversion reagent (25% aqueous TFA) and incubate at 65°C for 20 minutes to convert the ATZ-amino acid to the stable TCPTH-amino acid.

-

-

Analysis:

-

Dry the TCPTH-amino acid derivative.

-

Redissolve in a small volume of acetonitrile/water.

-

Inject the sample onto a reverse-phase HPLC system.

-

Identify the TCPTH-amino acid by comparing its retention time with a standard chromatogram.

-

-

Cycle Repetition: The shortened peptide remaining on the PVDF membrane is subjected to the next cycle of degradation.

Data Presentation

Quantitative data from sequencing runs should be carefully tabulated to assess the performance of TCP-ITC as a sequencing reagent.

Table 1: HPLC Retention Times for Standard TCPTH-Amino Acids

| Amino Acid | Retention Time (min) | Peak Area (arbitrary units) |

| Alanine | TBD | TBD |

| Arginine | TBD | TBD |

| Asparagine | TBD | TBD |

| ... | ... | ... |

| Valine | TBD | TBD |

| TBD: To be determined experimentally. |

Table 2: Performance Metrics of TCP-ITC vs. PITC

| Parameter | This compound | Phenyl Isothiocyanate (PITC) |

| Average Repetitive Yield | TBD | ~94% |

| Initial Yield (Cycle 1) | TBD | >70% |

| Background Level | TBD | Varies |

| Limit of Detection | TBD | Low picomole to high femtomole |

| TBD: To be determined experimentally. |

Troubleshooting

-

Low Coupling Efficiency: Increase incubation time or temperature. Ensure the coupling buffer is at the optimal pH.

-

High Background Signal: Optimize the wash steps after coupling to ensure complete removal of excess TCP-ITC and its by-products.

-

Poor HPLC Resolution: Adjust the HPLC gradient (acetonitrile concentration) to achieve better separation of TCPTH-amino acid peaks.

Conclusion

The use of this compound as a reagent in Edman degradation presents an intriguing possibility for enhancing the sensitivity and efficiency of N-terminal sequencing. The protocols and data tables provided in these application notes offer a foundational framework for researchers to explore this novel reagent. Experimental validation is required to determine the optimal reaction conditions and to fully characterize the properties of the resulting TCPTH-amino acid derivatives. Successful implementation of TCP-ITC could represent a significant advancement in the field of protein analysis.

References

Application Notes and Protocols for Amino Acid Derivatization with 2,4,6-Trichlorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a cornerstone technique in proteomics, protein chemistry, and drug development. It is essential for determining the amino acid composition of proteins and peptides, verifying protein identity, and for N-terminal sequencing. A widely used method for amino acid analysis is pre-column derivatization followed by high-performance liquid chromatography (HPLC). This approach enhances the detectability of amino acids and improves their chromatographic separation.

The Edman degradation, a classic method for sequencing peptides, utilizes phenyl isothiocyanate (PITC) to react with the N-terminal amino acid.[1][2][3][4][5] This reaction forms a phenylthiocarbamyl (PTC) derivative, which is then cleaved under acidic conditions to yield a stable phenylthiohydantoin (PTH)-amino acid that can be identified by chromatography.[1][5]

This application note provides a detailed protocol for the derivatization of amino acids using 2,4,6-trichlorophenyl isothiocyanate, a halogenated analog of PITC. The trichloro-substitution is anticipated to increase the hydrophobicity of the resulting derivatives, potentially offering advantages in chromatographic separation and detection. While specific protocols for this compound are not widely documented, the following procedure is adapted from well-established methods for PITC and other isothiocyanate analogs.[6]

Principle of the Method

The derivatization of amino acids with this compound follows the general mechanism of the Edman degradation. The process involves two key steps:

-

Coupling Reaction: Under mildly alkaline conditions (pH 8-9), the uncharged primary or secondary amino group of the amino acid acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group of this compound. This reaction forms a stable 2,4,6-trichlorophenylthiocarbamyl (TCPTC)-amino acid derivative.[5]

-

Conversion to Thiohydantoin: In the presence of a strong acid, the TCPTC-amino acid undergoes cyclization and cleavage to form the corresponding 2,4,6-trichlorophenylthiohydantoin (TCPTH)-amino acid. This stable derivative can then be analyzed by reverse-phase HPLC.

The presence of the three chlorine atoms on the phenyl ring is expected to enhance the ultraviolet (UV) absorbance of the derivative and increase its retention time on a reverse-phase HPLC column compared to the non-halogenated PITC derivative.

Experimental Protocols

This section provides a detailed methodology for the derivatization of amino acid standards or protein/peptide hydrolysates with this compound.

Materials and Reagents

-

This compound

-

Amino acid standards

-

Protein or peptide hydrolysate sample

-

Coupling Buffer: 50 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), sequencing grade

-

Heptane, HPLC grade

-

Ethyl acetate, HPLC grade

-

Water, HPLC grade

-

Nitrogen gas or vacuum centrifuge

Protocol 1: Derivatization of Amino Acids

-

Sample Preparation:

-

For amino acid standards, prepare a solution of 10-100 pmol of each amino acid in 0.1 M HCl.

-

For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) and completely dry the hydrolysate under vacuum.

-

Re-dissolve the dried amino acid standards or hydrolysate in 20 µL of coupling buffer.

-

-

Coupling Reaction:

-

Prepare a fresh 5% (v/v) solution of this compound in acetonitrile.

-

Add 20 µL of the this compound solution to the amino acid sample in the coupling buffer.

-

Vortex the mixture gently and incubate at 40-50°C for 20-30 minutes.[5]

-

-